molecular formula C24H30O3 B13844872 2-Ethylhexyl 2-(3-Benzoylphenyl)propionate (Ketoprofen 2-Ethylhexyl Ester)

2-Ethylhexyl 2-(3-Benzoylphenyl)propionate (Ketoprofen 2-Ethylhexyl Ester)

Cat. No.: B13844872
M. Wt: 366.5 g/mol
InChI Key: TZIZAVMQKWLAIE-UHFFFAOYSA-N
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Description

It is primarily used for its analgesic and anti-inflammatory properties, making it effective in treating conditions such as arthritis and osteoarthritis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 2-(3-Benzoylphenyl)propionate typically involves the esterification of Ketoprofen with 2-Ethylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Ketoprofen 2-Ethylhexyl Ester follows a similar esterification process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-(3-Benzoylphenyl)propionate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various derivatives of Ketoprofen, such as alcohols, ketones, and halogenated compounds .

Scientific Research Applications

2-Ethylhexyl 2-(3-Benzoylphenyl)propionate has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.

    Biology: The compound is studied for its effects on cellular processes and inflammation pathways.

    Medicine: It is used in the development of new NSAIDs and in the study of pain management and anti-inflammatory treatments.

    Industry: The compound is used in the formulation of topical analgesic creams and gels.

Mechanism of Action

2-Ethylhexyl 2-(3-Benzoylphenyl)propionate exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the production of prostaglandins and alleviating pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.

    Naproxen: Known for its longer duration of action compared to Ketoprofen.

    Diclofenac: Often used for its potent anti-inflammatory effects.

Uniqueness

2-Ethylhexyl 2-(3-Benzoylphenyl)propionate is unique due to its esterified form, which enhances its lipophilicity and allows for better skin penetration when used in topical formulations. This property makes it particularly effective in treating localized pain and inflammation.

Properties

Molecular Formula

C24H30O3

Molecular Weight

366.5 g/mol

IUPAC Name

2-ethylhexyl 2-(3-benzoylphenyl)propanoate

InChI

InChI=1S/C24H30O3/c1-4-6-11-19(5-2)17-27-24(26)18(3)21-14-10-15-22(16-21)23(25)20-12-8-7-9-13-20/h7-10,12-16,18-19H,4-6,11,17H2,1-3H3

InChI Key

TZIZAVMQKWLAIE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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